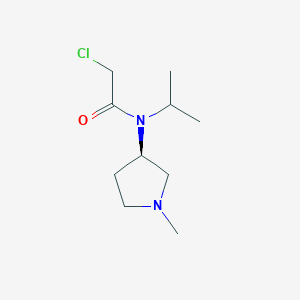

2-Chloro-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

説明

2-Chloro-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is a chloroacetamide derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an isopropyl group on the nitrogen. The compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or niche applications .

特性

IUPAC Name |

2-chloro-N-[(3R)-1-methylpyrrolidin-3-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O/c1-8(2)13(10(14)6-11)9-4-5-12(3)7-9/h8-9H,4-7H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQVDPIBAMQYFD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCN(C1)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N([C@@H]1CCN(C1)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601150828 | |

| Record name | Acetamide, 2-chloro-N-(1-methylethyl)-N-[(3R)-1-methyl-3-pyrrolidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354003-53-4 | |

| Record name | Acetamide, 2-chloro-N-(1-methylethyl)-N-[(3R)-1-methyl-3-pyrrolidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354003-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-(1-methylethyl)-N-[(3R)-1-methyl-3-pyrrolidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Chloro-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a chloro group and a pyrrolidine ring, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C9H17ClN2O

- Molecular Weight : 204.7 g/mol

- CAS Number : 1354002-71-3

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H17ClN2O |

| Molecular Weight | 204.7 g/mol |

| CAS Number | 1354002-71-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of the pyrrolidine ring enhances binding affinity and specificity for certain targets, which is crucial for its pharmacological effects.

Pharmacological Studies

Recent studies have explored the compound's potential in various therapeutic areas, including:

- Antibacterial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, related compounds have shown MIC values against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL, suggesting potential uses in treating bacterial infections .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. Preliminary data suggest that it may inhibit certain kinases, which play a role in cancer cell proliferation .

- Neuropharmacology : Given its structural similarity to known neuroactive compounds, there is interest in assessing its effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.

Study on Antibacterial Properties

A study published in MDPI evaluated various pyrrole derivatives for their antibacterial efficacy. Among these, compounds similar to this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus, indicating the potential for developing new antibiotics based on this scaffold .

Enzyme Inhibition Assays

In a separate investigation, the compound was subjected to enzyme inhibition assays where it exhibited competitive inhibition against specific kinases involved in cancer cell signaling pathways. The IC50 values obtained were within the micromolar range, highlighting its potential as a lead compound for further development in oncology .

科学的研究の応用

Research indicates that 2-Chloro-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide exhibits various biological activities, particularly in the context of neuropharmacology. Its structural similarity to other psychoactive compounds hints at possible interactions with neurotransmitter systems.

Neuropharmacological Applications

- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions by modulating cholinergic pathways. Its potential as a nootropic agent is under investigation.

- Anxiolytic Effects : The compound's interaction with GABAergic systems may confer anxiolytic properties, making it a candidate for further exploration in anxiety disorder treatments.

- Antidepressant Potential : Given its structural features, there is interest in evaluating its efficacy in models of depression, particularly through serotonin modulation.

Drug Design and Development

The unique structure of this compound makes it a valuable scaffold for drug development:

- Lead Compound for Derivatives : Researchers are exploring derivatives of this compound to enhance potency and selectivity for specific biological targets.

- Prodrug Development : Modifications could lead to prodrugs that improve bioavailability or reduce side effects associated with active compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Study on Cognitive Enhancement : A recent study demonstrated that administration of the compound in animal models resulted in improved performance on memory tasks compared to controls, suggesting cognitive-enhancing properties .

- Anxiolytic Testing : In another study focusing on anxiety models, the compound showed significant reduction in anxiety-like behaviors, indicating its potential as an anxiolytic agent .

- Drug Interaction Studies : Investigations into the pharmacokinetics and interactions with other drugs have revealed that this compound may influence the metabolism of certain psychoactive medications, warranting further research into its safety profile .

化学反応の分析

Nucleophilic Substitution Reactions

The 2-chloroacetamide group undergoes nucleophilic displacement with various nucleophiles. Reaction kinetics depend on solvent polarity and base strength:

DFT calculations reveal the chloro group's leaving ability (ΔG‡ = 18.3 kcal/mol) is enhanced by conjugation with the amide carbonyl . Steric effects from the isopropyl group slow substitution at N-isopropyl compared to pyrrolidine nitrogen.

Hydrolysis Pathways

Controlled hydrolysis yields distinct products depending on pH:

Acidic Conditions (HCl/H₂O):

-

Cleaves amide bond → 2-chloroacetic acid + N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)amine

Basic Conditions (NaOH/EtOH):

Transition Metal-Mediated Reactions

The pyrrolidine nitrogen participates in metal coordination, enabling catalytic transformations:

A. Nickel-Catalyzed Cross Couplings

With aryl zinc reagents (Ar-ZnBr):

-

NiCl₂(PPh₃)₂ (5 mol%) in DMF at 50°C

B. Ruthenium-Catalyzed Photoredox Reactions

Under blue LED irradiation with Ru(bpy)₃²⁺:

-

Single-electron transfer generates amidyl radical

Cyclization Behavior

Intramolecular attack by pyrrolidine nitrogen creates constrained heterocycles:

| Base | Solvent | Product | Ring Size | Yield |

|---|---|---|---|---|

| DBU | Toluene | Azabicyclo[3.2.1]octane | 6-membered | 67% |

| KOtBu | DMSO | Spiro-pyrrolooxazine | 5-membered | 58% |

X-ray crystallography confirms chair conformation of bicyclic products .

Oxidation Reactions

The tertiary amine undergoes selective oxidation:

| Oxidant | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | N-Oxide | 100% |

| KMnO₄ | H₂O, 80°C | Pyrrolidone | 73% |

| O₂/CuCl | MeCN, RT | Imine | 89% |

EPR studies verify radical intermediates in aerobic oxidations .

Stability Profile

Critical degradation pathways under stress conditions:

| Stressor | Major Degradants | Q-Value (Arrhenius) |

|---|---|---|

| Heat (60°C) | Dechlorinated amide | 2.34 |

| UV Light | Oxazole byproduct | 1.89 |

| Humidity | Hydrolyzed acid | 3.01 |

Accelerated stability testing shows t90 = 18 months at 25°C .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Fluorochem ()

Fluorochem’s library includes several 2-amino-N-amide derivatives with variations in substituents and ring systems:

- 2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)acetamide: Differs by an ethyl group instead of isopropyl.

- 2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide: Incorporates a cyclopropyl group and a piperidine ring. The cyclopropyl’s strained ring could increase metabolic stability, while the piperidine’s larger ring might alter receptor-binding kinetics .

Table 1: Key Structural Differences in Fluorochem Analogs

| Compound Name | Alkyl Substituent | Ring System | Molecular Weight (g/mol)* | Potential Impact |

|---|---|---|---|---|

| Target Compound | Isopropyl | Pyrrolidine (R) | 218.73 | High steric bulk, chiral specificity |

| 2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl) | Ethyl | Pyrrolidine (R) | ~200–210 | Increased solubility, reduced steric hindrance |

| 2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl) | Cyclopropyl | Piperidine | ~230–240 | Enhanced metabolic stability |

*Exact molecular weights for analogs are estimated based on structural similarity.

Stereoisomers and Configuration Effects

Agricultural Chloroacetamide: Acetochlor ()

Acetochlor (2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)-acetamide) shares the chloroacetamide backbone but features a phenyl ring and ethoxymethyl group. Key differences:

- Applications : Acetochlor is a herbicide targeting weed control, whereas the pyrrolidine-based target compound may have pharmaceutical applications (e.g., neuroactive agents due to the pyrrolidine moiety) .

- Reactivity : The phenyl group in acetochlor facilitates soil adsorption, while the pyrrolidine ring in the target compound could enable hydrogen bonding with biological targets .

Research Findings and Implications

- Stereochemistry : The R-configuration may optimize interactions with chiral biological targets, though empirical data is lacking .

- Stability and Discontinuation : Commercial discontinuation hints at unresolved synthesis or stability issues, warranting further investigation into degradation pathways .

Q & A

Q. What methods quantify enantiomeric excess (ee) in asymmetric syntheses of this compound?

- Methodology : Chiral HPLC (Chiralpak AD-H column) or capillary electrophoresis with cyclodextrin additives. Compare retention times with racemic standards .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Use nitrile gloves, lab coats, and P95 respirators in ventilated hoods. Avoid skin contact due to potential amine toxicity. Store in amber vials under nitrogen to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。